REACTION_CXSMILES
|
[C:1]1(=O)[CH2:4][CH2:3][CH2:2]1.[NH:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[NH2:7]>CCCCCC>[C:1]1(=[N:7][NH:6][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3][CH2:2]1
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Name
|
|
Quantity
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7.01 g
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Type
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reactant
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Smiles
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C1(CCC1)=O
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Name
|
|
Quantity
|
13.22 g
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Type
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reactant
|
Smiles
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N(N)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
After cooling down
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Type
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CUSTOM
|
Details
|
a precipitate was formed
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Type
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CUSTOM
|
Details
|
collected
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Type
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CUSTOM
|
Details
|
It was then triturated with isopropanol (5 mL) and hexane (50 mL)
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)=NNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 73.3 mmol | |
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 73.3% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |